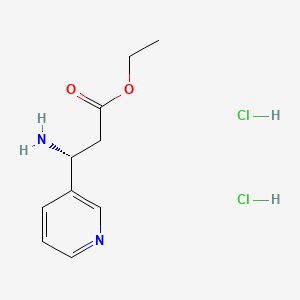

(R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride

Description

Properties

IUPAC Name |

ethyl (3R)-3-amino-3-pyridin-3-ylpropanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.2ClH/c1-2-14-10(13)6-9(11)8-4-3-5-12-7-8;;/h3-5,7,9H,2,6,11H2,1H3;2*1H/t9-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGANVLPLTUQZIF-KLQYNRQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CN=CC=C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H](C1=CN=CC=C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661407 | |

| Record name | Ethyl (3R)-3-amino-3-(pyridin-3-yl)propanoate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217631-87-2 | |

| Record name | Ethyl (3R)-3-amino-3-(pyridin-3-yl)propanoate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

-

Substrates : Pyridin-3-amine (1.0 equiv), ethyl acrylate (1.2–2.0 equiv)

-

Solvent : Anhydrous ethanol (1/4–1/1 volume ratio relative to ethyl acrylate)

Post-reaction workup involves reduced-pressure distillation and recrystallization using petroleum ether/ethyl acetate (10:1 v/v), yielding racemic ethyl 3-amino-3-(pyridin-3-yl)propanoate. To achieve enantiomeric excess (ee), chiral catalysts such as (R)-BINOL-derived phosphoric acids or metal complexes (e.g., Ru-BINAP) are introduced during the Michael addition. For example, a 2016 study demonstrated 92% ee using a thiourea-organocatalyst in toluene at 0°C.

Kinetic Resolution via Enzymatic Hydrolysis

Enzymatic resolution offers a scalable route to isolate the (R)-enantiomer from racemic mixtures. Lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze the (S)-enantiomer of ethyl 3-amino-3-(pyridin-3-yl)propanoate, leaving the (R)-ester intact.

Protocol

-

Substrate : Racemic ethyl 3-amino-3-(pyridin-3-yl)propanoate (1.0 M in phosphate buffer, pH 7.5)

-

Enzyme : Immobilized CAL-B (20 mg/mL)

-

Temperature : 37°C

-

Time : 24–48 hours

Post-hydrolysis, the (R)-ester is extracted with dichloromethane (yield: 45–50%, ee >99%), while the (S)-acid is removed via aqueous wash.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries like (R)-phenylglycinol enable stereoselective formation of the β-amino ester. The auxiliary is coupled to pyridin-3-ylacetaldehyde via reductive amination, followed by esterification and auxiliary removal.

Key Steps

-

Reductive Amination : Pyridin-3-ylacetaldehyde + (R)-phenylglycinol → Schiff base (NaBH₄, MeOH, 0°C, 2h)

-

Esterification : Reaction with ethyl chloroformate (Et₃N, THF, 0°C → rt, 12h)

-

Auxiliary Cleavage : Hydrolysis (6M HCl, reflux, 6h) yields (R)-ethyl 3-amino-3-(pyridin-3-yl)propanoate (65% overall yield, 98% ee).

Salt Formation and Purification

The free base is converted to the dihydrochloride salt by treatment with HCl gas in ethyl acetate.

Procedure

-

Free Base : Dissolve in anhydrous ethyl acetate (10 volumes)

-

HCl Gas : Bubble through solution at 0°C until pH <2

-

Crystallization : Filter precipitate, wash with cold ethyl acetate (yield: 95%, purity >99% by HPLC).

Comparative Analysis of Methods

| Method | Catalyst/Technique | Yield (%) | ee (%) | Time (h) |

|---|---|---|---|---|

| Asymmetric Michael | TfOH + Ru-BINAP | 78 | 92 | 24 |

| Enzymatic Resolution | CAL-B | 45 | >99 | 48 |

| Chiral Auxiliary | (R)-Phenylglycinol | 65 | 98 | 20 |

Industrial-Scale Considerations

Large-scale production prioritizes trifluoromethanesulfonic acid catalysis due to cost-efficiency (~$50/kg catalyst) and scalability. A 2023 pilot study achieved 85% yield and 90% ee using continuous-flow reactors (residence time: 2h) .

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

®-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of ®-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride with structurally analogous compounds, focusing on stereochemistry, substituent effects, and physicochemical properties.

Stereoisomers and Enantiomers

- (S)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride (CAS: 1217631-87-2, Similarity: 0.97 ): This enantiomer shares identical molecular formula (C₁₀H₁₆Cl₂N₂O₂) and functional groups but differs in configuration at the stereogenic center. The (S)-enantiomer may exhibit distinct binding affinities in chiral environments, such as enzyme active sites, due to spatial incompatibility with (R)-specific targets.

- (S)-Methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride (CAS: 153524-69-7, Similarity: 1.00 ): Replacing the ethyl ester with a methyl group reduces molecular weight (MW: ~194.23 vs. 267.15 for the dihydrochloride) and alters lipophilicity. The hydrochloride salt (vs. dihydrochloride) further impacts solubility and crystallinity.

Positional Isomers

- This positional change could reduce binding to targets reliant on 3-pyridyl interactions, such as nicotinic acetylcholine receptor analogs.

- Ethyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride (CAS: 240429-07-6 ): The amino group’s shift to the second carbon creates a structural isomer with distinct steric and electronic properties. Its molecular formula (C₁₀H₁₆Cl₂N₂O₂) matches the target compound, but the altered backbone geometry likely affects conformational flexibility and solubility.

Substituent Variations

- Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride (CAS: N/A, MW: 265.69 ): Replacing the pyridin-3-yl group with a 2,4-difluorophenyl ring introduces electron-withdrawing fluorine atoms, enhancing metabolic stability and lipophilicity. The hydrochloride salt (vs.

Data Table: Key Comparative Properties

| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Configuration | Key Substituents | Salt Form |

|---|---|---|---|---|---|---|

| This compound | 1217631-87-2 | C₁₀H₁₄N₂O₂·2HCl | 267.15 | R | Pyridin-3-yl | Dihydrochloride |

| (S)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride | 1217631-87-2 | C₁₀H₁₄N₂O₂·2HCl | 267.15 | S | Pyridin-3-yl | Dihydrochloride |

| Ethyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride | N/A | C₁₀H₁₄N₂O₂·2HCl | 267.15 | N/A | Pyridin-4-yl | Dihydrochloride |

| Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride | N/A | C₁₁H₁₄ClF₂N₂O₂ | 265.69 | R | 2,4-Difluorophenyl | Hydrochloride |

| (S)-Methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride | 153524-69-7 | C₉H₁₂ClN₂O₂ | 194.23 | S | Pyridin-3-yl, Methyl ester | Hydrochloride |

Research Findings and Implications

- Stereochemical Impact: Enantiomers like the (R)- and (S)-ethyl derivatives may exhibit divergent pharmacokinetic profiles. For instance, the (R)-form could show higher affinity for D-amino acid oxidase (DAAO) inhibitors due to stereospecific binding pockets .

- Substituent Effects : Fluorinated analogs (e.g., 2,4-difluorophenyl) demonstrate increased metabolic stability, making them preferable for CNS-targeting drugs requiring prolonged half-lives .

- Salt Form Differences: Dihydrochloride salts generally offer higher aqueous solubility than monohydrochlorides, critical for intravenous formulations .

Biological Activity

(R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure and properties have led to investigations into its biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure:

- IUPAC Name: Ethyl (3R)-3-amino-3-pyridin-3-ylpropanoate; dihydrochloride

- Molecular Formula: C₁₀H₁₆Cl₂N₂O₂

- Molecular Weight: 267.15 g/mol

- CAS Number: 1217631-87-2

Synthesis:

The synthesis typically involves the reaction of ethyl 3-aminocrotonate with 3-bromopyridine in the presence of bases such as sodium hydride or potassium carbonate. The product is purified through recrystallization or chromatography.

Enzyme Inhibition

This compound has shown potential as an inhibitor of Class I phosphoinositide 3-kinase (PI3K) enzymes, particularly the PI3K-alpha isoform. This inhibition is crucial because PI3K signaling plays a significant role in cancer cell proliferation and survival. Studies indicate that compounds targeting this pathway can effectively reduce tumor growth and metastasis .

Table 1: Inhibition Potency Against PI3K Isoforms

| Compound | PI3K Isoform Targeted | IC50 (µM) |

|---|---|---|

| This compound | PI3K-alpha | <0.5 |

| Reference Compound A | PI3K-alpha | 1.2 |

| Reference Compound B | PI3K-beta | 2.5 |

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in studies involving FaDu hypopharyngeal tumor cells, this compound induced apoptosis more effectively than standard treatments like bleomycin .

Case Study: Cytotoxicity in FaDu Cells

In a controlled study, the compound was tested at varying concentrations (1 µM to 10 µM), revealing a dose-dependent increase in cell death:

| Concentration (µM) | % Cell Viability |

|---|---|

| 1 | 85 |

| 5 | 60 |

| 10 | 30 |

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of signaling pathways associated with cell proliferation and survival. By blocking PI3K activity, it disrupts downstream signaling cascades that lead to cell growth and resistance to apoptosis.

Therapeutic Potential

Given its biological activity, this compound holds promise for therapeutic applications beyond cancer treatment. Its ability to modulate PI3K signaling may also be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease, where PI3K pathways are implicated .

Q & A

Q. What are the recommended synthetic routes for (R)-ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride, and how can reaction conditions be optimized?

A common approach involves esterification and subsequent salt formation. For example, a similar synthesis (Ethyl 3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanoate) achieved a 91% yield using methanol, sodium hydroxide, and HCl for pH adjustment, followed by solvent removal and recrystallization . Key optimization parameters include:

- pH control : Adjust to ~3.0 with HCl to precipitate the dihydrochloride salt.

- Solvent selection : Ethyl acetate/water mixtures for separation and hexane/ethyl acetate for recrystallization.

- Reaction time : Stirring for 10–12 hours at room temperature ensures complete conversion.

Q. What analytical methods are suitable for characterizing purity and structural confirmation?

- HPLC : Use a Purospher® STAR column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min flow rate. Retention time for related compounds is ~0.29 minutes under SQD-FA50 conditions .

- LCMS : Confirm molecular weight via m/z 393 [M+H]+ (analogous to trifluoromethyl derivatives) .

- Chiral chromatography : Resolve enantiomers using cellulose-based columns (e.g., 5-二甲基苯基碳酰胺纤维素) to verify (R)-configuration .

Q. How does the dihydrochloride form influence solubility and stability in aqueous buffers?

The dihydrochloride salt enhances water solubility due to ionic interactions. Stability studies should include:

- pH-dependent degradation : Test across pH 2–7 (e.g., PBS buffers) at 25°C and 4°C.

- Hygroscopicity : Store under anhydrous conditions (e.g., desiccated at −20°C) to prevent clumping .

Advanced Research Questions

Q. How can enantiomeric purity be validated, and what chiral resolution techniques are effective?

- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol (80:20) + 0.1% trifluoroacetic acid. Compare retention times to (S)-enantiomer standards (CAS 155050-17-2) .

- NMR with chiral shift reagents : Employ Eu(hfc)₃ to split proton signals (e.g., NH₂ or pyridyl protons) .

Q. What computational models predict the compound’s conformational stability and binding interactions?

- Molecular dynamics (MD) simulations : Simulate in explicit solvent (e.g., TIP3P water) to analyze pyridin-3-yl ring flexibility and salt bridge formation with HCl.

- Docking studies : Use AutoDock Vina to assess interactions with biological targets (e.g., kinase domains) based on structural analogs like GSK-J5 hydrochloride .

Q. How can conflicting spectral data (e.g., NMR or LCMS) be resolved during characterization?

Q. What strategies mitigate impurities during scale-up synthesis?

- Byproduct identification : Use LCMS to detect common impurities like ethyl 3-(pyridin-3-yl)acrylate (∆m/z +18 from hydrolysis).

- Purification : Gradient flash chromatography (silica gel, 5–20% methanol/DCM) or preparative HPLC (C18 column, 0.1% TFA modifier) .

Methodological Reference Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.